Di-tert-butyl3,6-diazabicyclo[3.1.0]hexane-3,6-dicarboxylate
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Overview
Description
Di-tert-butyl3,6-diazabicyclo[3.1.0]hexane-3,6-dicarboxylate is a complex organic compound with the molecular formula C15H26N2O5. It is a bicyclic structure containing nitrogen atoms, making it a significant compound in various chemical and pharmaceutical applications. The compound is known for its stability and unique reactivity, which makes it a valuable building block in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Di-tert-butyl3,6-diazabicyclo[3.1.0]hexane-3,6-dicarboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of bromoacetyl bromide with 3-methyl-2-butenol in the presence of sodium bicarbonate, followed by intramolecular cyclopropanation using Ru(II) catalysis . The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures the efficient and cost-effective production of this compound. The compound is typically stored at low temperatures to maintain its stability and prevent degradation .
Chemical Reactions Analysis
Types of Reactions
Di-tert-butyl3,6-diazabicyclo[3.1.0]hexane-3,6-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophile used .
Scientific Research Applications
Di-tert-butyl3,6-diazabicyclo[3.1.0]hexane-3,6-dicarboxylate has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Mechanism of Action
The mechanism by which Di-tert-butyl3,6-diazabicyclo[3.1.0]hexane-3,6-dicarboxylate exerts its effects involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal centers in catalytic reactions. It may also interact with biological macromolecules, such as proteins and nucleic acids, influencing their function and activity. The exact pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 3,6-diazabicyclo[3.1.0]hexane-3-carboxylate: A similar compound with a slightly different structure, used in similar applications.
tert-Butyl 6-tosyl-3,6-diazabicyclo[3.1.0]hexane-3-carboxylate: Another related compound with additional functional groups, offering different reactivity and applications.
Uniqueness
Di-tert-butyl3,6-diazabicyclo[3.1.0]hexane-3,6-dicarboxylate is unique due to its specific bicyclic structure and the presence of tert-butyl groups, which confer stability and reactivity. Its ability to undergo a variety of chemical reactions and its applications in diverse fields make it a valuable compound in both research and industry .
Properties
IUPAC Name |
ditert-butyl 3,6-diazabicyclo[3.1.0]hexane-3,6-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O4/c1-13(2,3)19-11(17)15-7-9-10(8-15)16(9)12(18)20-14(4,5)6/h9-10H,7-8H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBTXIBRVIPCUFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2C(C1)N2C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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